Eszopiclone-d8
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Overview
Description
Eszopiclone-d8 is a deuterated form of eszopiclone, a nonbenzodiazepine hypnotic agent used primarily for the treatment of insomnia. Eszopiclone is the active S-enantiomer of zopiclone and belongs to the cyclopyrrolone class of drugs. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of eszopiclone due to its stability and resistance to metabolic degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Eszopiclone-d8 involves the incorporation of deuterium atoms into the eszopiclone molecule. This can be achieved through various methods, including:
Optical Resolution of Zopiclone: This method involves the separation of enantiomers by chiral phase chromatography or stereoselective enzymatic catalysis using suitable microorganisms.
Asymmetric Synthesis: This method involves the use of chiral catalysts to selectively produce the desired enantiomer.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, followed by purification processes to ensure the high purity of the final product. The use of deuterated reagents and solvents is crucial in maintaining the deuterium content in the final compound.
Chemical Reactions Analysis
Types of Reactions
Eszopiclone-d8 undergoes various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation under acidic conditions can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Eszopiclone-d8 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of eszopiclone in the body.
Metabolic Pathway Analysis: Helps in identifying the metabolic pathways and intermediates involved in the metabolism of eszopiclone.
Drug Interaction Studies: Used to investigate potential interactions between eszopiclone and other drugs.
Biological Research: Helps in understanding the biological effects and mechanisms of action of eszopiclone.
Mechanism of Action
Eszopiclone-d8 exerts its effects by interacting with the gamma-aminobutyric acid (GABA) receptors in the brain. It binds to the GABA-A receptor complex, enhancing the inhibitory effects of GABA and promoting sleep . The interaction occurs at binding sites located close to or allosterically coupled to benzodiazepine receptors .
Comparison with Similar Compounds
Similar Compounds
Zopiclone: The racemic mixture of which eszopiclone is the active S-enantiomer.
Zolpidem: Another nonbenzodiazepine hypnotic agent used for the treatment of insomnia.
Zaleplon: A nonbenzodiazepine hypnotic agent with a similar mechanism of action.
Uniqueness of Eszopiclone-d8
This compound is unique due to its deuterium content, which provides increased stability and resistance to metabolic degradation compared to its non-deuterated counterpart. This makes it particularly useful in pharmacokinetic and metabolic studies, as it allows for more accurate tracking and analysis of the compound’s behavior in the body .
Properties
Molecular Formula |
C17H17ClN6O3 |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
[(7S)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/t16-/m0/s1/i6D2,7D2,8D2,9D2 |
InChI Key |
GBBSUAFBMRNDJC-KOYLLVOKSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C(=O)O[C@H]2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)([2H])[2H])[2H] |
Canonical SMILES |
CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl |
Origin of Product |
United States |
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